Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate
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Overview
Description
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisoxazole core, which is a heterocyclic aromatic organic compound, and a trifluoromethyl group, which is known for enhancing the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate typically involves multiple steps:
Formation of the Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of o-nitrobenzyl alcohols with nitriles under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-1,2-benzisoxazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different biological activity.
6-{[3-(Trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 6-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-3-carboxylate: Similar but with a phenyl group instead of a benzoyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a key feature that distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 6-[[3-(trifluoromethyl)benzoyl]amino]-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-25-16(24)14-12-6-5-11(8-13(12)26-22-14)21-15(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUCMFDSMUTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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